molecular formula C12H14N4O2 B1211485 4-(N-Methyl-N-nitroso)aminoantipyrine CAS No. 73829-38-6

4-(N-Methyl-N-nitroso)aminoantipyrine

Cat. No. B1211485
CAS RN: 73829-38-6
M. Wt: 246.27 g/mol
InChI Key: PJVMURIFUSQEOU-UHFFFAOYSA-N
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Description

4-(N-Methyl-N-nitroso)aminoantipyrine is a chemical compound with the molecular formula C12H14N4O2 and a molecular weight of 246.26500 . It is also known by other names such as MNAA, N-nitrosomethylaminoantipyrine, N-nitroso-methylaminoantipyrine, and N-NMAA .


Molecular Structure Analysis

The molecular structure of 4-(N-Methyl-N-nitroso)aminoantipyrine is characterized by the presence of a pyrazolone ring, which is a five-membered heterocyclic ring containing two adjacent nitrogen atoms and a ketone group . The exact mass of the molecule is 246.11200 .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-(N-Methyl-N-nitroso)aminoantipyrine include a melting point of 99 °C, a predicted boiling point of 385.3±52.0 °C, and a predicted density of 1.24±0.1 g/cm3 . The molecule also has a predicted pKa value of 0.76±0.65 .

Scientific Research Applications

Synthesis and Biological Evaluation

A study by Ren et al. (2020) demonstrated the synthesis of 4-aminoantipyrine analogues, including the evaluation of their antibacterial, cytotoxic, and anticonvulsant potential. The derivatives, particularly 3-nitro- and 4-methyl-3-nitrobenzamido derivatives, exhibited protection against maximal electroshock, indicating anticonvulsant activity. Furthermore, they showed interactions with HPV16-E7 protein receptors and potent activity against cervical cancer cells, highlighting their potential in cancer research and therapy (Ren et al., 2020).

Interaction with Proteins

The interaction between 4-aminoantipyrine (AAP) and bovine serum albumin (BSA) was investigated by Teng et al. (2011). They found that AAP effectively quenched the intrinsic fluorescence of BSA via static quenching. This study is significant for understanding the molecular interactions of AAP in biological systems, particularly its effects on protein structure and function (Teng et al., 2011).

Molecular and Supramolecular Structures

Low et al. (2000) explored the structures of N-(6-amino-3, 4-dihydro-3-methyl-5-nitroso-4-oxopyrimidin-2-yl) derivatives of amino acids. They noted unusual intramolecular bond lengths and very short intermolecular hydrogen bonds. This research provides insights into the molecular and supramolecular structures of aminoantipyrine derivatives, which is valuable for designing new compounds with specific properties (Low et al., 2000).

Scavenging Activity Against Hydroxyl Radical

A study by Santos et al. (2010) focused on the scavenging activity of aminoantipyrines against the hydroxyl radical. They discovered that 4-(N,N-dimethyl)-aminoantipyrine undergoes demethylation when reacting with hydroxyl radicals, leading to different derivatives, including 4-aminoantipyrine. This research is crucial for understanding the reactivity of pyrazolone derivatives against reactive oxygen species (Santos et al., 2010).

Safety and Hazards

The safety data sheet for 4-(N-Methyl-N-nitroso)aminoantipyrine indicates that it may cause eye irritation (H319), skin irritation (H315), and respiratory irritation (H335) . Precautionary measures include avoiding ingestion and inhalation, not getting it in eyes or on skin or clothing, and keeping the container tightly closed in a dry and well-ventilated place .

properties

IUPAC Name

N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-N-methylnitrous amide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O2/c1-9-11(14(2)13-18)12(17)16(15(9)3)10-7-5-4-6-8-10/h4-8H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJVMURIFUSQEOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N(C)N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10994946
Record name N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-N-methylnitrous amide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10994946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

73829-38-6
Record name 4-(N-Methyl-N-nitroso)aminoantipyrine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073829386
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-N-methylnitrous amide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10994946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 73829-38-6
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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